molecular formula C22H21N3O4S B2844616 N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-53-1

N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2844616
CAS RN: 851718-53-1
M. Wt: 423.49
InChI Key: OOSMFARLCHKPKI-UHFFFAOYSA-N
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Description

The compound “N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and pyrazole rings, and the introduction of the sulfonamide group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings would likely contribute to the stability of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the furan and pyrazole rings could make the compound reactive towards electrophilic aromatic substitution reactions .

Scientific Research Applications

Chemistry and Synthesis

A two-phase system for synthesizing furylmethane derivatives employs –SO3H functionalized ionic liquids, demonstrating a clean, high yield method. Furan acts both as a reactant and extraction solvent, significantly enhancing yield by suppressing polymer formation. This method outperforms traditional mineral acid routes, indicating potential applications in creating compounds related to N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, particularly in synthesizing furan derivatives with high efficiency and selectivity (Shinde & Rode, 2017).

Biological Activity and Molecular Structure

Structural studies of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and its analogs, elucidate the nature of intermolecular interactions. These studies, through X-ray powder diffraction and Hirshfeld surface analysis, reveal insights into the molecular geometry and potential biological activities of such compounds, suggesting implications for their use in medicinal chemistry and drug design (Dey et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its potential uses, and its safety profile .

properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-15-8-10-16(11-9-15)20-14-19(23-25(20)22(26)21-7-4-12-29-21)17-5-3-6-18(13-17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSMFARLCHKPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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